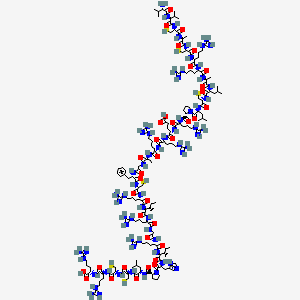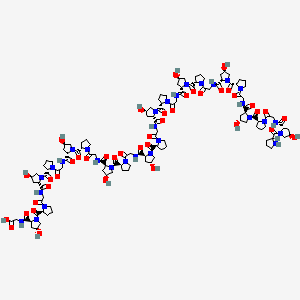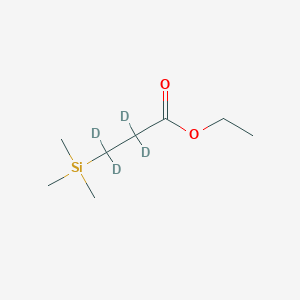
1,4-Diciclohexil-2,5-diiodobenceno
Descripción general
Descripción
1,4-Dicyclohexyl-2,5-diiodobenzene is an organic compound with the molecular formula C18H24I2 . It is used extensively in scientific research due to its unique properties. It is a stable compound with a molecular weight of 494.19 g/mol .
Synthesis Analysis
1,4-Dicyclohexyl-2,5-diiodobenzene can be synthesized through several methods, including the reaction of an iodine molecule with 1,4-dicyclohexylbenzene using iron powder as a catalyst.Molecular Structure Analysis
The molecular structure of 1,4-Dicyclohexyl-2,5-diiodobenzene consists of a benzene ring with two iodine atoms attached at positions 2 and 5, and two cyclohexyl groups attached at positions 1 and 4 .Chemical Reactions Analysis
1,4-Diiodobenzene, a related compound, is used in Suzuki reactions and as a precursor in the preparation of other organic compounds . It’s reasonable to assume that 1,4-Dicyclohexyl-2,5-diiodobenzene could be used in similar reactions.Physical And Chemical Properties Analysis
1,4-Dicyclohexyl-2,5-diiodobenzene is a solid with a melting point of 184-186 °C (lit.) . It is insoluble in water but soluble in organic solvents.Aplicaciones Científicas De Investigación
Bloques de Construcción Orgánicos
“1,4-Diciclohexil-2,5-diiodobenceno” se utiliza como un bloque de construcción orgánico . Es un compuesto orgánico sintético con propiedades físicas y químicas únicas, lo que lo hace valioso para varios experimentos científicos.
Síntesis de Otros Compuestos Orgánicos
Ciencia de Materiales
La investigación actual se centra en sus posibles aplicaciones en la ciencia de los materiales. Se está utilizando para desarrollar nuevos materiales con propiedades únicas.
Síntesis Orgánica
“this compound” se utiliza en la síntesis orgánica. Los investigadores están desarrollando nuevas metodologías sintéticas utilizando este compuesto como bloque de construcción.
Química Medicinal
Este compuesto también encuentra aplicaciones en química medicinal. Se está utilizando para sintetizar nuevos compuestos con posibles aplicaciones terapéuticas.
Síntesis de Cristales Líquidos
Se utiliza en la síntesis de cristales líquidos. Los cristales líquidos tienen aplicaciones en varios campos, incluidas las tecnologías de visualización y los sensores.
Síntesis de Polímeros
“this compound” se utiliza en la síntesis de polímeros. Estos polímeros pueden tener propiedades únicas y encontrar aplicaciones en varios campos.
Síntesis de Tintes
Este compuesto se utiliza en la síntesis de tintes. Estos tintes se pueden utilizar en varias industrias, incluidas las textiles y la impresión.
Safety and Hazards
1,4-Dicyclohexyl-2,5-diiodobenzene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is relatively safe when handled and used appropriately in scientific experiments, but exposure to high levels can cause skin and eye irritations.
Mecanismo De Acción
Target of Action
Pharmacokinetics
As a research chemical, it’s crucial to handle it with care, considering its potential for skin and eye irritation, and respiratory system toxicity .
Action Environment
The action, efficacy, and stability of 1,4-Dicyclohexyl-2,5-diiodobenzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical substances . .
Propiedades
IUPAC Name |
1,4-dicyclohexyl-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h11-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASMITRTCQRQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2I)C3CCCCC3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584520 | |
| Record name | 2~2~,2~5~-Diiodo-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
236407-24-2 | |
| Record name | 2~2~,2~5~-Diiodo-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dicyclohexyl-2,5-diiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B1612485.png)






![1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene](/img/structure/B1612495.png)